REACTION_CXSMILES
|
[H-].[Na+:2].[CH3:3][O-].[Na+].[C:6]([O:10][C:11]([NH:13][C@@H:14]([CH2:18][OH:19])[C:15]([OH:17])=[O:16])=[O:12])([CH3:9])([CH3:8])[CH3:7].CI>C1COCC1.CO>[CH3:6][O-:10].[Na+:2].[C:6]([O:10][C:11]([NH:13][C@@H:14]([CH2:18][O:19][CH3:3])[C:15]([OH:17])=[O:16])=[O:12])([CH3:9])([CH3:8])[CH3:7] |f:0.1,2.3,8.9|
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CO
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
NaOMe
|
Quantity
|
540 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×100 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH 2 by the addition of solid citric acid
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (4×150 mL)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
sodium methanolate
|
Type
|
product
|
Smiles
|
C[O-].[Na+]
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |